![molecular formula C21H22N2O5S3 B6523457 2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine CAS No. 950375-65-2](/img/structure/B6523457.png)
2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine
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Overview
Description
2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine is a useful research compound. Its molecular formula is C21H22N2O5S3 and its molecular weight is 478.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine is 478.06908533 g/mol and the complexity rating of the compound is 794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Drug Discovery
TCMDC-124749 has shown promising results in the field of antimalarial drug discovery . It has been identified as a potential starting point for the discovery of new antimalarials with transmission-blocking activity . This compound has been found to be active against Plasmodium falciparum stage V gametocytes, the parasite stage responsible for transmission . The discovery of new antimalarials with transmission-blocking activity remains a key issue in efforts to control malaria and eventually eradicate the disease .
Quinazolinedione Derivatives
TCMDC-124749 contains a quinazolinedione pharmacophore, which displays promising antimalarial activity and low toxicity . This compound has been used as a basis for the design and synthesis of novel quinazolinedione derivatives . These derivatives have been assayed for antimalarial activity against P. falciparum 3D7 , and the results revealed that potent antimalarial activity could be maintained by replacing certain groups in the compound .
Allosteric Modulation
TCMDC-124749 has been reported as a possible allosteric modulator of PfProRS , an enzyme in P. falciparum . Allosteric modulators can regulate the activity of enzymes, offering a potential strategy for drug discovery .
Mechanism of Action
Target of Action
It’s known that compounds like tcmdc-124749 are often used in research related tomalaria , specifically targeting the Plasmodium falciparum species . More research is needed to identify the exact molecular target of TCMDC-124749.
Mode of Action
It’s known that similar compounds have been used in the study of malaria , suggesting that TCMDC-124749 may interact with biological targets in a way that inhibits the growth or development of the malaria parasite
Biochemical Pathways
TCMDC-124749 may be involved in the biochemical pathways related to the life cycle of the Plasmodium falciparum parasite . The compound has been associated with transmission-blocking potential, indicating its possible role in disrupting the parasite’s ability to spread . .
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability and overall effectiveness as a potential therapeutic agent
Result of Action
Given its potential role in malaria research, it’s plausible that the compound may exert effects that inhibit the growth or development of the Plasmodium falciparum parasite
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like TCMDC-124749. Factors such as temperature, pH, and the presence of other biological molecules could potentially impact the compound’s effectiveness
properties
IUPAC Name |
2-(benzenesulfonyl)-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S3/c1-15-9-11-18(12-10-15)30(24,25)20-19(22-14-16-6-5-13-28-16)29-21(23-20)31(26,27)17-7-3-2-4-8-17/h2-4,7-12,16,22H,5-6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLYPEFXRXGEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=CC=C3)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine |
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